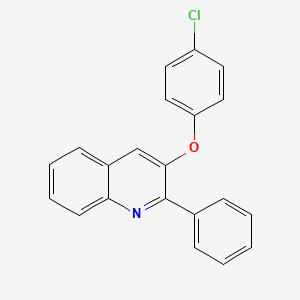

3-(4-Chlorophenoxy)-2-phenylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenoxy)-2-phenylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-2-phenylquinoline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

Starting Materials: 4-chlorophenol and 2-phenylquinoline.

Catalyst: Palladium-based catalysts are commonly used.

Reagents: Boronic acid derivatives and base (e.g., potassium carbonate).

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or toluene.

Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Alkylation

Quinoline derivatives undergo alkylation at positions adjacent to the heteroatom. For example:

-

Reaction Conditions : Alkyl halides, base (e.g., K2CO3), and polar aprotic solvents (e.g., DMF).

-

Product : Alkylated quinoline derivatives with modified solubility/stability.

Acylation

Acylation typically occurs at the 2-position of the quinoline core:

-

Reagents : Acyl chlorides (e.g., benzoyl chloride) with pyridine as a base.

-

Product : Amides or esters, depending on the acylating agent.

Nitration

Nitration introduces nitro groups at electron-deficient positions:

-

Reaction Conditions : Mixed acid (HNO3/H2SO4) at elevated temperatures.

-

Product : Nitro-substituted quinolines, useful for further derivatization.

Coupling Reactions

-

Suzuki–Miyaura : Already detailed above.

-

Heck Reaction : Potential for forming conjugated systems via palladium-catalyzed alkenylation.

Amide Formation

Conversion of carboxylic acids to amides is achieved via acid chlorides:

-

SOCl2 Treatment : Forms acid chlorides (e.g., 2-phenylquinoline-4-carboxylic acid → acid chloride) .

-

Amination : Reaction with amines (e.g., morpholine) yields amides.

Example :

| Reagent | Product Type | Yield |

|---|---|---|

| SOCl2 | Acid chloride | 95% |

| Morpholine | Amide derivative | 86% |

Schiff Base Formation

Aldehyde derivatives undergo condensation with amines:

-

Reagents : Amines (e.g., piperazine), catalytic acid (e.g., HCl) .

-

Mechanism : Imine formation followed by stabilization via protonation.

Heterocyclic Fusions

-

Thienoquinoline Synthesis : Aldehydes react with thiourea to form fused thiophene-quinoline systems .

-

Pyrroloquinolinones : Condensation with formamide/formic acid yields fused pyrrole rings .

Multi-Component Reactions

While not explicitly detailed for this compound, quinoline derivatives often participate in multi-component reactions (e.g., Biginelli, Hantzsch). For example:

-

Doebner Reaction : Combines aldehydes, ketones, and active methylene compounds to form cinnamic acid derivatives .

| Catalyst | Solvent | Yield |

|---|---|---|

| Acetic Acid | Ethanol | 68% |

| Trifluoroacetic Acid | Ethanol | Low |

Spectroscopic and Structural Analysis

Key Data :

Aplicaciones Científicas De Investigación

Antitumor Applications

Quinoline derivatives, including 3-(4-Chlorophenoxy)-2-phenylquinoline, have shown promising antitumor effects through various mechanisms. Recent studies highlight their ability to inhibit key enzymes involved in cancer progression:

- Mechanisms of Action : Compounds in this class can inhibit histone deacetylase (HDAC), topoisomerase, and phosphoinositide 3-kinase (PI3K), among others. For instance, a study demonstrated that certain quinoline-based constructs exhibited significant cytotoxicity against various cancer cell lines, with some compounds achieving up to 69% reduction in tumor volume in mouse models .

- Case Study : A synthesized quinoline derivative exhibited an IC50 value of 0.45 μM against PI3K, indicating its potential as a selective inhibitor for cancer therapy .

Antimalarial Activity

The antimalarial properties of quinoline compounds are well-documented, with several derivatives being developed as effective treatments against malaria-causing parasites:

- Efficacy Against Resistant Strains : Research has shown that quinoline derivatives can be effective against multidrug-resistant strains of Plasmodium falciparum. A notable study found that specific analogs displayed low nanomolar IC50 values and high efficacy in vivo against malaria infections in mice .

- Case Study : The development of 4(1H)-quinolone derivatives highlighted their potential for treating malaria due to their ability to target the mitochondrial electron transport chain of the parasite, demonstrating a high selectivity index .

Neuroprotective Properties

Recent findings suggest that quinoline derivatives may also serve as multifunctional antioxidants with neuroprotective effects:

- Mechanisms : Certain derivatives have been proposed to act as inhibitors of key enzymes associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Molecular docking studies indicated that these compounds could effectively inhibit catechol-O-methyltransferase (COMT) and acetylcholinesterase (AChE) .

- Case Study : A study proposed four specific quinoline derivatives as candidates for neuroprotection based on their antioxidant properties and enzyme inhibition capabilities, suggesting potential therapeutic applications in treating neurodegenerative disorders .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenoxy)-2-phenylquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chlorophenoxy)-1,2-propanediol: Known for its muscle relaxant properties.

4-Chlorophenoxyacetic acid: Used as a synthetic pesticide and plant growth regulator.

Uniqueness

3-(4-Chlorophenoxy)-2-phenylquinoline stands out due to its unique quinoline structure, which imparts distinct biological activities.

Actividad Biológica

3-(4-Chlorophenoxy)-2-phenylquinoline is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a 4-chlorophenoxy group at the 3-position and a phenyl group at the 2-position. This unique arrangement contributes to its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes and receptors, affecting cellular pathways related to:

- Cell Proliferation : The compound can modulate signaling pathways that regulate cell growth.

- Apoptosis : It has potential effects on programmed cell death mechanisms.

- Antimicrobial Activity : It has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria such as Staphylococcus aureus.

Structure-Activity Relationship (SAR)

Recent studies have focused on elucidating the SAR of quinoline derivatives, including this compound. Key findings include:

- Substituent Effects : The introduction of different aryl moieties at the C-2 position significantly impacts the compound's efficacy as an efflux pump inhibitor (EPI) against S. aureus . For instance, modifications that enhance lipophilicity often correlate with increased biological activity.

- Toxicity Considerations : While enhancing EPI activity, certain modifications also increase cytotoxicity to human cells. Balancing efficacy and safety remains a critical focus in further development .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly as a NorA EPI. Table 1 summarizes key findings from various studies:

| Compound | Target Bacteria | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1.5 | Effective against NorA-mediated resistance |

| Derivative 37a | Staphylococcus aureus | 0.09 | Improved EPI activity compared to starting hit |

| Control | Ciprofloxacin | 0.5 | Standard antibiotic for comparison |

Case Studies

- Inhibition Studies : A study demonstrated that this compound significantly reduced the viability of S. aureus in vitro, showing an IC50 value lower than many existing antibiotics .

- Combination Therapies : When used in combination with ciprofloxacin, this compound exhibited synergistic effects, enhancing the overall antibacterial efficacy against resistant strains .

- Cytotoxicity Assessments : Toxicity assays indicated that while some derivatives showed potent antibacterial activity, they also exhibited varying levels of cytotoxicity in human cell lines, necessitating further optimization .

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)-2-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDKTECLQMCLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.